molecular formula C24H25NO6 B154747 Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride CAS No. 125814-28-0

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

Cat. No.: B154747
CAS No.: 125814-28-0
M. Wt: 423.5 g/mol
InChI Key: JCXYJUMOCYVDPN-VLIAUNLRSA-N
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Description

Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride (Fmoc-Thr(tBu)-NCA) is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₅NO₆, with a molecular weight of 423.46 g/mol and CAS number 125814-28-0 . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amine protection and a tert-butyl (tBu) ether protecting the threonine side chain hydroxyl group. Its N-carboxyanhydride (NCA) structure enables efficient ring-opening polymerization, making it valuable for synthesizing polypeptides with controlled stereochemistry .

Key properties include:

  • Melting Point: Not explicitly reported for the NCA, but the precursor (Fmoc-O-tert-butyl-L-threonine) melts at 131–134°C .
  • Storage: Requires refrigeration (2–8°C) to maintain stability .
  • Applications: Used in SPPS to incorporate threonine residues with orthogonal side-chain protection.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYJUMOCYVDPN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106669
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125814-28-0
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125814-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Ester Formation

L-threonine reacts with thionyl chloride (SOCl₂) in methanol to form L-threonine methyl ester hydrochloride. This step achieves near-quantitative yields under reflux conditions (60–70°C, 4–6 hours).

Benzyloxycarbonyl (Z) Protection

The methyl ester undergoes Z-protection using benzyl chloroformate (Cbz-Cl) in the presence of sodium hydroxide (NaOH) at 0–5°C. The product, Z-Thr-OMe, is isolated in 85–90% yield after extraction with ethyl acetate.

tert-Butyl Ether Formation

Z-Thr-OMe reacts with isobutene in dichloromethane (CH₂Cl₂) and concentrated sulfuric acid (H₂SO₄) to introduce the tert-butyl (tBu) protecting group. Alkaline workup with sodium bicarbonate (NaHCO₃) yields Z-Thr(tBu)-OMe (78–82% yield).

Saponification and Reduction

Z-Thr(tBu)-OMe is saponified with NaOH in acetone/water to Z-Thr(tBu)-OH (92% yield). Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C produces Z-Thr(tBu)-ol (85% yield).

Hydrogenolysis and Fmoc Protection

Catalytic hydrogenation (5% Pd/C, methanol) removes the Z-group, yielding H-Thr(tBu)-ol. Reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone/water with sodium carbonate (Na₂CO₃) affords Fmoc-Thr(tBu)-OH (86% yield).

N-Carboxyanhydride Formation

The final step converts Fmoc-Thr(tBu)-OH to the NCA using triphosgene (BTC) in anhydrous tetrahydrofuran (THF) under nitrogen. Typical conditions involve stirring at -10°C for 2 hours, followed by quenching with ice water and purification via recrystallization (75–80% yield).

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1SOCl₂, MeOH95>98%
2Cbz-Cl, NaOH8897%
3Isobutene, H₂SO₄8096%
4NaOH, NaBH₄8599%
5Fmoc-OSu, Na₂CO₃8699.85%
6Triphosgene, THF78>99%

Direct Synthesis from Fmoc-Thr(tBu)-OH

Commercially available Fmoc-Thr(tBu)-OH (CAS 71989-35-0) serves as a starting material for streamlined NCA preparation. This method bypasses intermediate protections, focusing on anhydride formation:

Activation with Triphosgene

Fmoc-Thr(tBu)-OH (1 equiv) is dissolved in anhydrous THF under nitrogen. Triphosgene (0.33 equiv) is added at -15°C, and the mixture is stirred for 3 hours. The reaction is monitored by FT-IR for carbonyl stretching (1,820 cm⁻¹, indicative of NCA formation). Workup involves filtration and precipitation in hexane (yield: 82–85%).

Alternative Phosgene Equivalents

Diphenyl carbonate (DPC) or ethyl chloroformate may substitute triphosgene but require longer reaction times (12–24 hours) and higher temperatures (25°C), resulting in lower yields (65–70%).

Solid-Phase Assisted Synthesis

A novel protocol adapted from PMC studies employs 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid group during NCA synthesis:

Resin Loading

Fmoc-Thr(tBu)-OH is loaded onto 2-CTC resin in dichloromethane (DCM) with diisopropylethylamine (DIPEA). The resin-bound intermediate is washed and dried.

On-Resin Cyclization

The resin is treated with triphosgene in DCM at 0°C for 4 hours. Cleavage from the resin using hexafluoroisopropanol (HFIP) yields the NCA with 88% purity and 70% isolated yield.

Comparative Analysis of Methods

ParameterTraditional MethodDirect SynthesisSolid-Phase Method
Starting MaterialL-ThreonineFmoc-Thr(tBu)-OHFmoc-Thr(tBu)-OH
Steps723
Overall Yield (%)45–5078–8565–70
Purity (%)>99>9988
ScalabilityIndustrialLab-scaleLab-scale
Cost EfficiencyModerateHighLow

Research Findings and Optimization

Temperature Sensitivity

The NaBH₄ reduction step in the traditional method requires strict temperature control (<0°C) to prevent Fmoc group decomposition. Elevated temperatures (≥5°C) reduce yields by 30–40%.

Solvent Effects

THF outperforms dioxane or DMF in NCA formation due to its low nucleophilicity, minimizing side reactions. Anhydrous conditions are critical to avoid hydrolysis.

Catalytic Hydrogenation Efficiency

Palladium on carbon (5% Pd/C) achieves complete deprotection of the Z-group in 2 hours, whereas Pearlman’s catalyst (Pd(OH)₂) requires 4 hours .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications

In pharmaceutical research, Fmoc-Thr(tBu)-NCA plays a crucial role in developing peptide-based therapeutics. It aids in synthesizing drugs that target specific diseases by allowing precise control over peptide structure and function.

Drug Development AspectDetails
Targeted therapeuticsUsed in creating drugs that can specifically interact with biological targets.
Enhanced efficacyImproves drug stability and bioavailability through optimized peptide design.

Protein Engineering

The compound is instrumental in modifying proteins to enhance their stability and functionality. It is utilized in designing proteins with desired properties for various applications in biotechnology and medicine.

Protein Engineering UseImpact
Stability enhancementIncreases resistance to degradation and improves shelf-life.
Functional modificationAllows for the introduction of new functionalities to proteins, expanding their application scope.

Bioconjugation

Fmoc-Thr(tBu)-NCA facilitates bioconjugation processes, which are essential for attaching peptides to other biomolecules, such as drugs or imaging agents. This application is critical for developing targeted drug delivery systems.

Bioconjugation BenefitsExplanation
Targeted delivery systemsEnhances the precision of therapeutic interventions by directing drugs to specific sites in the body.
Diagnostic toolsImproves imaging techniques by linking peptides to contrast agents or markers.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the successful coupling of Fmoc-Thr(tBu)-NCA with various amino acids using optimized reaction conditions, resulting in high yields and minimal epimerization (less than 1%) . This highlights its effectiveness in synthesizing complex peptides.

Case Study 2: Drug Development Application

Research involving Fmoc-Thr(tBu)-NCA showed its utility in designing a novel peptide therapeutic aimed at cancer treatment, which exhibited enhanced targeting capabilities and reduced side effects compared to conventional therapies .

Mechanism of Action

The mechanism of action of Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Fmoc-O-tert-butyl-L-threonine
  • Molecular Formula: C₂₃H₂₇NO₅
  • Molecular Weight : 397.46 g/mol
  • CAS : 71989-35-0
  • Protection : Fmoc (α-amine), tert-butyl (side chain)
  • Melting Point : 131–134°C
  • Role: Non-activated carboxylic acid precursor; requires coupling agents (e.g., EDC·HCl) for peptide bond formation .
  • Key Difference : Lacks the reactive NCA ring, necessitating additional activation steps during synthesis.
(b) Fmoc-O-benzyl-L-threonine
  • Molecular Formula: C₂₆H₂₅NO₅
  • Molecular Weight : 431.47 g/mol
  • CAS : 117872-75-0
  • Protection : Benzyl (side chain) instead of tert-butyl .
  • Comparison: Stability: Benzyl groups are cleaved via hydrogenolysis, whereas tert-butyl requires strong acids (e.g., TFA). Solubility: Benzyl-protected derivatives may exhibit lower solubility in polar solvents due to aromaticity.
(c) Fmoc-Thr(Trt)-OH
  • Molecular Formula: C₃₈H₃₃NO₅
  • Molecular Weight : 583.68 g/mol
  • CAS : 133180-01-5
  • Protection : Trityl (Trt) group on the side chain .
  • Comparison :
    • Bulkiness : Trityl’s large size sterically hinders peptide chain assembly but offers enhanced stability during Fmoc cleavage.
    • Applications : Preferred for synthesizing peptides requiring selective deprotection.

Enantiomeric and Stereoisomeric Variants

(a) Fmoc-D-Thr(tBu)-OH
  • Molecular Formula: C₂₃H₂₇NO₅
  • Molecular Weight : 397.46 g/mol
  • CAS : 138797-71-4
  • Comparison :
    • Stereochemistry : D-configuration at the α-carbon .
    • Applications : Used to incorporate D-threonine residues in peptides for structural studies or bioactive molecule design.

N-Carboxyanhydride (NCA) Derivatives

(a) Fmoc-Thr(tBu)-NCA vs. Non-NCA Derivatives
Parameter Fmoc-Thr(tBu)-NCA Fmoc-O-tert-butyl-L-threonine
Reactivity High (NCA ring-opening) Low (requires activation)
Synthesis Method Cyclization of precursor Direct Fmoc protection
Peptide Bond Formation Polymerization-driven Coupling agent-dependent (e.g., EDC)
Storage Stability Sensitive to moisture Stable at 2–8°C

Other Fmoc-Protected Amino Acid Derivatives

(a) Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine
  • Molecular Formula: C₂₄H₂₇NO₆S
  • CAS : 269730-62-3 .
  • Comparison :
    • Side Chain : tert-butoxycarbonylmethyl protects cysteine’s thiol group.
    • Applications : Useful in disulfide bond formation strategies.
(b) Fmoc-O-trityl-L-threonine
  • Molecular Formula: C₃₈H₃₃NO₅
  • Molecular Weight : 583.68 g/mol
  • CAS : 133180-01-5 .
  • Comparison :
    • Cost : Higher molecular weight and bulkiness increase production costs.

Biological Activity

Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride (Fmoc-Thr(tBu)-NCA) is a significant compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Overview of Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride

Fmoc-Thr(tBu)-NCA is a protected amino acid derivative used primarily as a building block in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl group on the hydroxyl group of L-threonine. This configuration allows for selective reactions during peptide assembly, minimizing side reactions that can occur with unprotected amino acids.

Synthesis Methods

The synthesis of Fmoc-Thr(tBu)-NCA typically involves several key steps:

  • Protection of Functional Groups :
    • The hydroxyl group of L-threonine is protected using a tert-butyl group.
    • The amino group is protected with an Fmoc group.
  • Formation of N-Carboxyanhydride (NCA) :
    • The final step involves cyclization to form the N-carboxyanhydride ring, which is crucial for its reactivity in peptide synthesis.

The synthetic route can be summarized as follows:

StepReactionYield
1Protection of hydroxyl groupHigh
2Protection of amino groupHigh
3Cyclization to form NCAModerate to High

The biological activity of Fmoc-Thr(tBu)-NCA arises from its role as a precursor in synthesizing biologically active peptides. The mechanism involves:

  • Peptide Bond Formation : The NCA form allows for efficient coupling with other amino acids during SPPS, facilitating the formation of complex peptide structures.
  • Selective Deprotection : The Fmoc and tert-butyl groups can be selectively removed under mild conditions, allowing for controlled synthesis of peptides with threonine residues.

Applications in Research and Medicine

Fmoc-Thr(tBu)-NCA has been utilized in various studies focusing on peptide synthesis for therapeutic applications:

  • Peptide Probes and Inhibitors : It serves as a building block for synthesizing peptides that act as inhibitors in biochemical assays. For instance, peptides derived from Fmoc-Thr(tBu)-NCA have shown potential as inhibitors in enzymatic reactions related to cancer and other diseases .
  • Therapeutic Peptides : Its application extends to the development of therapeutic peptides that can modulate biological pathways, making it valuable in drug discovery .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that peptides synthesized using Fmoc-Thr(tBu)-NCA exhibited inhibitory activity against specific enzymes involved in cancer progression. These peptides showed an IC50 value indicating effective inhibition at low concentrations .
  • Antimicrobial Activity :
    • Research indicated that certain peptides derived from Fmoc-Thr(tBu)-NCA displayed antimicrobial properties against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 1-8 µM, highlighting their potential as novel antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Fmoc-Thr(tBu)-NCA, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
Fmoc-O-tert.butyl-L-serine N-carboxyanhydrideSimilar protection groupsUsed in similar applications but less effective against certain enzymes
Fmoc-O-tert.butyl-L-allo-threonine N-carboxyanhydrideVariants in stereochemistryExhibits different binding affinities and biological activities

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride (NCA), and how can purity be ensured?

  • Answer: The synthesis involves converting Fmoc-O-tert-butyl-L-threonine (CAS 71989-35-0) into its NCA derivative via phosgenation or triphosgene-mediated cyclization. Key steps include:

  • Deprotection and activation: Use anhydrous conditions to prevent hydrolysis.
  • Purification: Employ column chromatography or recrystallization with solvents like THF/hexane.
  • Purity validation: Analytical HPLC (≥99% purity) and specific rotation measurements (e.g., [α]²⁴_D = -7.0° to -5.0° in DMF) are critical .
  • Storage: Store at +4°C in moisture-free environments to prevent premature polymerization .

Q. How do analytical techniques distinguish Fmoc-O-tert-butyl-L-threonine NCA from its derivatives?

  • Answer:

  • HPLC: Retention time and peak symmetry confirm purity (>97%) and detect impurities like free amino acids or residual solvents .
  • NMR: ¹H/¹³C NMR identifies tert-butyl (δ ~1.2 ppm) and Fmoc (δ ~4.2-4.4 ppm) groups.
  • Mass spectrometry: ESI-MS verifies molecular weight (e.g., m/z 397.47 for Fmoc-O-tert-butyl-L-threonine) .

Q. What are common side reactions during NCA synthesis, and how can they be mitigated?

  • Answer:

  • Hydrolysis: Trace moisture leads to carboxylic acid byproducts. Use rigorously dried solvents and inert atmospheres.
  • Oligomerization: Rapid purification post-synthesis minimizes undesired polymerization.
  • Racemization: Optimize reaction temperature (<0°C) and avoid prolonged exposure to basic conditions .

Advanced Research Questions

Q. How does Fmoc-O-tert-butyl-L-threonine NCA’s stereochemistry influence polypeptide assembly in NCA polymerization?

  • Answer: The L-threonine configuration ensures backbone chirality, critical for α-helix or β-sheet formation.

  • Kinetic control: Slow monomer addition favors stereoregularity.
  • Copolymerization: Combining with D-enantiomers (e.g., Fmoc-D-threonine derivatives) disrupts secondary structures, enabling tunable material properties .

Q. What strategies optimize NCA polymerization for stimuli-responsive polypeptides?

  • Answer:

  • Initiation: Use primary amines (e.g., hexylamine) for controlled molecular weight (PDI <1.2).
  • Block copolymers: Sequential addition of hydrophobic (e.g., Fmoc-O-benzyl-L-threonine) and hydrophilic NCAs generates pH- or temperature-responsive micelles .
  • Post-polymerization modifications: Click chemistry or enzymatic cleavage of tert-butyl groups introduces biofunctionality .

Q. How can contradictions in polymerization kinetics data be resolved when using this NCA?

  • Answer: Discrepancies often arise from:

  • Impurity effects: Trace metals or moisture alter reaction rates. Validate monomer purity via TLC or Karl Fischer titration.
  • Solvent polarity: THF vs. DMF affects propagation rates. Use Arrhenius plots to compare activation energies under varying conditions .

Q. What methodologies enable the incorporation of this NCA into hybrid biomaterials for drug delivery?

  • Answer:

  • Co-polymerization with PEG-NCA: Enhances water solubility and stealth properties.
  • Conjugation with targeting ligands: Use Fmoc deprotection (piperidine) to attach peptides or antibodies post-polymerization.
  • In vitro testing: Monitor drug release kinetics (e.g., doxorubicin) under simulated lysosomal pH (~5.0) .

Methodological Considerations

Q. How should researchers handle Fmoc-O-tert-butyl-L-threonine NCA’s sensitivity to moisture and temperature?

  • Answer:

  • Glovebox/N₂ atmosphere: Essential for synthesis and storage.
  • Lyophilization: Freeze-dry NCAs in amber vials with desiccants.
  • Safety protocols: Wear PPE (gloves, goggles) and avoid inhalation; NCAs may release CO₂ during decomposition .

Q. What orthogonal characterization techniques validate successful NCA polymerization?

  • Answer: Combine:

  • GPC: Determine Mn (5–50 kDa) and PDI.
  • CD spectroscopy: Confirm secondary structure formation (e.g., α-helix at 222 nm).
  • DLS: Measure hydrodynamic radius (e.g., 20–100 nm for micelles) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride
Reactant of Route 2
Reactant of Route 2
Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

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